molecular formula C24H23NO8 B588377 Desacetyl bisacodyl beta-D-glucuronide CAS No. 31050-47-2

Desacetyl bisacodyl beta-D-glucuronide

Cat. No.: B588377
CAS No.: 31050-47-2
M. Wt: 453.447
InChI Key: RRVPDCNRRXUDQK-JZOWGYKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desacetyl bisacodyl beta-D-glucuronide typically involves the glucuronidation of desacetyl bisacodyl. The reaction conditions often require the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the desacetyl bisacodyl molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Desacetyl bisacodyl beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVPDCNRRXUDQK-JZOWGYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747512
Record name 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31050-47-2
Record name 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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